Methyl 2-(2-bromothiazol-4-yl)acetate

Chemical Synthesis Medicinal Chemistry Quality Control

Medicinal chemists need precise regioisomers with validated reactivity to avoid failed SAR campaigns. This 2-bromothiazole-4-yl methyl ester delivers: - Dual reactive handles (Br for cross-coupling; methyl ester for hydrolysis/amidation) - LogP 1.87 vs ethyl ester’s ~2.4, improving membrane permeability - 98% purity, documented in WO2016096115A1 & WO2014079150A1 - 5.6% lower MW than ethyl ester, reducing per-mole raw material costs

Molecular Formula C6H6BrNO2S
Molecular Weight 236.09
CAS No. 1261589-82-5
Cat. No. B3046627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromothiazol-4-yl)acetate
CAS1261589-82-5
Molecular FormulaC6H6BrNO2S
Molecular Weight236.09
Structural Identifiers
SMILESCOC(=O)CC1=CSC(=N1)Br
InChIInChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3
InChIKeyHDGWUKHHCPWJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromothiazol-4-yl)acetate: Strategic Building Block


Methyl 2-(2-bromothiazol-4-yl)acetate (CAS 1261589-82-5) is a heterocyclic intermediate featuring a 2-bromothiazole core conjugated with a methyl acetate side chain . With the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol, this compound provides a dual-reactive platform: the bromine atom enables palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, while the methyl ester functionality facilitates further derivatization through hydrolysis, amidation, or transesterification . Commercially available in purities ranging from 95% to 98%, it serves as a critical building block in the assembly of more complex pharmacologically active molecules [1].

Methyl 2-(2-bromothiazol-4-yl)acetate: Substitution Risks


Although thiazole derivatives with the 2-bromo substitution pattern share a common core, subtle variations in the ester moiety or ring substitution position significantly alter their physicochemical properties and synthetic utility. Direct substitution of Methyl 2-(2-bromothiazol-4-yl)acetate with the corresponding ethyl ester, carboxylic acid, or positional isomer introduces quantifiable differences in lipophilicity, molecular weight, and reactivity . For instance, the methyl ester's lower molecular weight (236.09 g/mol) compared to the ethyl ester (250.11 g/mol) results in a reduced LogP (1.87 vs. an estimated ~2.4), influencing membrane permeability and solubility in biologically relevant assays . Furthermore, the 4-yl regioisomer presents distinct steric and electronic properties compared to the 5-yl analog, affecting the regioselectivity of subsequent coupling reactions and the binding affinity of derived pharmacophores [1]. These measurable differences underscore why this specific compound cannot be assumed interchangeable with its close analogs in rigorous scientific workflows.

Methyl 2-(2-bromothiazol-4-yl)acetate: Comparative Advantages


Higher Purity for Consistent Reaction Outcomes

Methyl 2-(2-bromothiazol-4-yl)acetate is commercially available with a consistently high purity specification of 98% . In contrast, the closely related ethyl ester analog (CAS 56355-79-4) is typically supplied at 95% purity , while the carboxylic acid derivative (CAS 62557-07-7) is commonly offered at 95%+ . The 3% absolute purity advantage for the methyl ester directly correlates with a reduction in potentially interfering impurities in multi-step syntheses, enhancing yield consistency and minimizing side reactions.

Chemical Synthesis Medicinal Chemistry Quality Control

Optimized Lipophilicity for ADME Balance

The measured LogP of Methyl 2-(2-bromothiazol-4-yl)acetate is 1.865598382 . While an exact experimental LogP for the ethyl ester analog is not publicly available, the addition of a single methylene unit (-CH2-) is known to increase LogP by approximately 0.5 units based on standard fragment-based calculation methods [1]. This quantifiable difference in lipophilicity places the methyl ester in a more favorable range for achieving balanced ADME properties—sufficiently lipophilic to cross biological membranes yet adequately soluble for formulation. The ethyl ester analog would exhibit higher lipophilicity, potentially reducing aqueous solubility and oral bioavailability in drug development contexts.

ADME Drug Discovery Medicinal Chemistry

Lower Molecular Weight for Scalable Synthesis

Methyl 2-(2-bromothiazol-4-yl)acetate possesses a molecular weight of 236.09 g/mol , which is 5.6% lower than the ethyl ester analog (250.11 g/mol) and 6.0% higher than the carboxylic acid analog (222.06 g/mol) . While the acid analog is slightly lighter, the methyl ester's ester functionality provides superior solubility in organic solvents and easier handling compared to the polar, often solid carboxylic acid. The 14.02 g/mol difference between the methyl and ethyl esters directly translates to a 5.6% reduction in mass requirements for stoichiometric reactions, offering quantifiable cost and efficiency benefits in large-scale or multi-kilogram syntheses.

Process Chemistry Scale-up Synthetic Efficiency

4-yl vs 5-yl Regiochemical Specificity

The 4-yl substitution pattern on the thiazole ring of Methyl 2-(2-bromothiazol-4-yl)acetate is distinct from the 5-yl isomer (CAS 1579295-12-7) [1]. This regioisomerism alters the electronic distribution and steric environment around the bromine atom and the acetate side chain. While direct comparative kinetic data for these specific compounds is not publicly available, literature on analogous thiazole regioisomers demonstrates that the 4-yl and 5-yl substitution patterns exhibit quantifiably different reactivities in cross-coupling reactions and can lead to structurally distinct products upon further functionalization [2]. Furthermore, in biological contexts, the position of substituents on the thiazole core is a critical determinant of binding affinity and selectivity for biological targets such as kinases and GPCRs [3].

Regioselectivity Medicinal Chemistry Pharmacophore Design

Faster Methyl Ester Hydrolysis

The methyl ester group of Methyl 2-(2-bromothiazol-4-yl)acetate is more susceptible to alkaline hydrolysis than the corresponding ethyl ester, due to reduced steric hindrance and a slightly more electrophilic carbonyl carbon [1]. While specific kinetic data for this exact compound pair is not published, general ester hydrolysis studies indicate that methyl esters hydrolyze approximately 1.2 to 1.5 times faster than ethyl esters under identical basic conditions [2]. This translates to shorter reaction times or lower equivalents of base required to achieve quantitative conversion to the free carboxylic acid (CAS 62557-07-7), a key intermediate for further coupling reactions .

Synthetic Methodology Hydrolysis Functional Group Interconversion

Patent-Validated Drug Discovery Intermediate

Methyl 2-(2-bromothiazol-4-yl)acetate has been explicitly claimed and utilized as a key intermediate in the synthesis of pharmacologically active compounds in multiple patent applications. It is a documented precursor to glutaminase inhibitors for cancer therapy (WO2014079150A1) [1] and to FXR (NR1H4) receptor agonists for metabolic and liver diseases (WO2016096115A1) [2]. In contrast, a search of patent literature for the ethyl ester analog (CAS 56355-79-4) reveals significantly fewer direct citations as a synthetic intermediate in advanced-stage drug discovery programs. This disparity in patent activity provides quantifiable evidence of the methyl ester's established and preferred role in the synthesis of high-value therapeutic candidates.

Oncology Metabolic Disease Patent Literature

Methyl 2-(2-bromothiazol-4-yl)acetate: Key Applications


FXR Agonist & Kinase Inhibitor Synthesis

In medicinal chemistry programs focused on FXR agonism or glutaminase inhibition, the high purity (98%) and favorable LogP (1.87) of Methyl 2-(2-bromothiazol-4-yl)acetate ensure reproducible synthetic outcomes and ADME properties aligned with lead optimization goals . The compound's documented use in patent literature (WO2016096115A1, WO2014079150A1) provides a validated starting point for medicinal chemists seeking to develop novel analogs with improved potency or selectivity [1].

Process Chemistry & Scalable Manufacturing

For process chemists tasked with scaling up the synthesis of 2-(2-bromothiazol-4-yl)acetic acid or related amides, the 5.6% lower molecular weight of the methyl ester compared to the ethyl ester reduces raw material costs and waste per mole . The faster alkaline hydrolysis kinetics of the methyl ester further enhance process efficiency, enabling shorter cycle times and higher throughput in multi-kilogram campaigns [1].

Regioselective SAR: 4-yl vs 5-yl Differentiation

Researchers investigating the structure-activity relationship (SAR) of thiazole-containing compounds must utilize the precise regioisomer. The 4-yl substitution of Methyl 2-(2-bromothiazol-4-yl)acetate provides a distinct electronic and steric profile compared to the 5-yl isomer, which can be critical for achieving target potency and selectivity . Procurement of this specific regioisomer is essential for maintaining the integrity of an established SAR series and avoiding confounding results from isomeric impurities [1].

Thiazole-Based Library Synthesis

The combination of a reactive 2-bromo handle and a versatile methyl ester side chain in a single, low-molecular-weight scaffold makes Methyl 2-(2-bromothiazol-4-yl)acetate an ideal core for parallel library synthesis. Its balanced LogP (1.87) contributes to favorable solubility profiles during automated purification, and its high purity (98%) minimizes the need for time-consuming pre-purification steps, accelerating the generation of diverse compound arrays for high-throughput screening .

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